molecular formula C3H4N2O2 B14635346 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one CAS No. 53666-86-7

4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14635346
CAS No.: 53666-86-7
M. Wt: 100.08 g/mol
InChI Key: FXBHJZPRYWOEFB-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one represents a core pyrazolone structure, a five-membered heterocyclic ring system known for its diverse biological activities and applications in medicinal chemistry research . This scaffold is a fundamental building block for synthesizing novel compounds investigated for their antimicrobial , antifungal , and antitumor properties . The this compound structure exhibits prototropic tautomerism, capable of existing in equilibrium with its 1H-pyrazol-3-ol form, a characteristic that can influence its reactivity and interaction with biological targets . Researchers utilize this compound as a key precursor in the development of various derivatives, including azo dyes , Schiff bases , and fused heterocyclic systems , for potential use in pharmaceutical development and biomolecular studies. The compound serves as a model structure in studying biodistribution promotion, as related metabolites like 4-hydroxyantipyrine have been shown to enhance blood-brain barrier (BBB) permeability for certain compounds . As a reagent, it is handled as a solid with a melting point in the range of 184-186°C and should be stored in a cool, dry place . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxy-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-5-3(2)7/h1,6H,(H2,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBHJZPRYWOEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603295
Record name 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-86-7
Record name 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 1,2 Dihydro 3h Pyrazol 3 One and Its Analogues

Established Synthetic Routes to the Pyrazolone (B3327878) Core

Traditional methods for pyrazolone synthesis have long been the bedrock of heterocyclic chemistry, primarily relying on cyclocondensation reactions and the versatile reactivity of hydrazine (B178648) derivatives.

Cyclocondensation Reactions in Pyrazolone Synthesis

The most classic and widely employed method for constructing the pyrazolone ring is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govslideshare.netmdpi.com A variation of this reaction, utilizing β-ketoesters, is particularly common for producing pyrazol-3-ones. chemhelpasap.comnih.gov The reaction mechanism typically begins with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. rsc.org Specifically, when using a β-ketoester, the initial attack occurs preferentially at the more electrophilic ketone carbonyl over the ester carbonyl. rsc.org This is followed by the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization by the second nitrogen atom attacking the remaining carbonyl group (the ester, in the case of a β-ketoester). chemhelpasap.com Subsequent dehydration leads to the formation of the stable pyrazolone ring. nih.govchemhelpasap.com The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. rsc.org

Another established route involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. researchgate.netbeilstein-journals.org This method leads to the formation of pyrazolines, which can then be oxidized to pyrazoles. researchgate.netnih.gov The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. nih.gov

Starting MaterialsReaction TypeKey Features
1,3-Dicarbonyl Compounds + HydrazinesKnorr CyclocondensationClassic, versatile, forms pyrazolone core directly. nih.govmdpi.com
β-Ketoesters + HydrazinesKnorr CyclocondensationWidely used for pyrazol-3-ones, good regioselectivity. chemhelpasap.comnih.gov
α,β-Unsaturated Ketones + HydrazinesMichael Addition/CyclocondensationForms pyrazoline intermediates, may require subsequent oxidation. researchgate.netnih.gov

Reactions Involving Hydrazines and Hydrazone Intermediates

Hydrazines are fundamental building blocks in pyrazolone synthesis, acting as the binucleophilic component that provides the two adjacent nitrogen atoms of the heterocyclic ring. nih.gov The reaction between hydrazines and β-ketoesters is a robust method for synthesizing pyrazolones. researchwithrowan.comorientjchem.org The process hinges on the formation of a crucial hydrazone intermediate. chemhelpasap.comnih.gov

The mechanism involves the initial condensation between the hydrazine and the ketone functionality of the β-ketoester to form a hydrazone. chemhelpasap.com This step is often rapid due to the high reactivity of hydrazine. chemhelpasap.com The resulting hydrazone intermediate exists in equilibrium with its tautomeric enamine form. The subsequent and often rate-determining step is the intramolecular cyclization, where the terminal nitrogen atom of the hydrazine moiety attacks the ester carbonyl group. chemhelpasap.com This cyclization, followed by the elimination of an alcohol molecule (from the ester group), yields the final pyrazolone product. chemhelpasap.com The stability of the aromatic pyrazolone ring provides a strong thermodynamic driving force for the reaction, often leading to high yields. chemhelpasap.com In some cases, the hydrazone intermediate can be isolated, but one-pot procedures where the hydrazone is formed and cyclized in situ are common. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally friendly methodologies. This trend is reflected in the synthesis of pyrazolones, with multicomponent reactions, advanced catalysis, and green chemistry techniques gaining prominence.

Multicomponent Reaction (MCR) Strategies for Pyrazolone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like pyrazolones. rsc.org A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which features a pyrazolone core. This reaction typically involves an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. rsc.orgmdpi.com

The reaction pathway is believed to proceed through two simultaneous preliminary reactions. First, the β-ketoester and hydrazine react to form the 5-pyrazolone intermediate in situ. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation to generate an arylidenemalononitrile derivative. nih.gov The pyrazolone then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile. The resulting adduct subsequently undergoes an intramolecular cyclization and tautomerization to afford the final, highly substituted pyranopyrazole product. mdpi.comtandfonline.com This one-pot approach allows for the rapid assembly of complex molecules from simple and readily available starting materials, showcasing high atom economy and synthetic efficiency. rsc.org

ComponentsProduct TypeKey Advantages
Aldehyde, Malononitrile, β-Ketoester, HydrazinePyrano[2,3-c]pyrazolesOne-pot, high efficiency, molecular diversity. rsc.orgmdpi.com
Aldehyde, Hydrazone IntermediatesFused PyrazolesChemo-selective, cascade reaction. rsc.org
1,3-Diketones, Aldehydes, HydrazinesPolysubstituted PyrazolesHigh substituent tolerance, Lewis acid catalysis often used. nih.gov

Catalysis in Pyrazolone Formation (e.g., Ceric Ammonium Nitrate)

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In pyrazolone synthesis, both Lewis and Brønsted acids, as well as various heterogeneous catalysts, have been employed.

Ceric Ammonium Nitrate (CAN) has been identified as a versatile reagent in pyrazole synthesis, capable of acting as both an oxidant and a Lewis acid. nih.gov As a Lewis acid, CAN can catalyze the condensation of 1,3-diketones with hydrazines to form pyrazoles. nih.gov The mechanism involves the coordination of the Ce(IV) ion to the carbonyl oxygen of the dicarbonyl compound, thereby activating it towards nucleophilic attack by the hydrazine. researchgate.net This activation facilitates the initial condensation and subsequent cyclization steps. CAN has been effectively used in multicomponent reactions to construct polyfunctionalized pyrazoles in aqueous media. asianpubs.org

Other Lewis acids such as SnCl₄, BF₃·OEt₂, and TiCl₄ have also been shown to efficiently catalyze pyrazole formation, often allowing the reactions to proceed at ambient temperature with high yields and regioselectivity. nih.govacs.org Furthermore, various nanocatalysts, including magnetic nanoparticles (e.g., Fe₃O₄, CoCuFe₂O₄) and doped metal oxides (e.g., CeO₂/ZrO₂), have been developed as recyclable and highly efficient catalysts for the multicomponent synthesis of pyranopyrazoles. rsc.orgtandfonline.comnih.gov

Environmentally Conscious Synthesis (e.g., Solvent-Free, Microwave-Assisted)

The principles of green chemistry have spurred the development of sustainable synthetic methods that minimize waste and energy consumption. For pyrazolone synthesis, solvent-free reactions, often assisted by microwave or ultrasound irradiation, have proven to be highly effective alternatives to conventional heating methods. researchgate.netbenthamdirect.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot synthesis of pyrazolone derivatives. nih.gov By irradiating a mixture of a β-ketoester and a hydrazine under solvent-free conditions, pyrazolones can be obtained in excellent yields (up to 98%) within minutes, a significant reduction from the hours often required by conventional heating. researchgate.netnih.gov The rapid and uniform heating provided by microwaves accelerates the reaction rate, leading to shorter reaction times and often cleaner products. researchgate.netnih.gov

Similarly, ultrasound irradiation has been utilized to promote the condensation of β-ketoesters and hydrazines under solvent-free conditions. researchgate.net Sonochemistry facilitates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing mass transfer and accelerating the chemical transformation. nih.govnih.gov These methods offer significant advantages, including reduced energy consumption, elimination of hazardous organic solvents, and often simpler work-up procedures, aligning with the goals of sustainable chemistry. researchgate.netscielo.br

TechniqueConditionsAdvantages
Microwave IrradiationSolvent-freeRapid reaction times (minutes), high yields, energy efficiency. researchgate.netnih.gov
Ultrasound IrradiationSolvent-free, aqueous mediaShort reaction times, good to excellent yields, mild conditions. researchgate.netbohrium.com

Chemical Modifications and Functionalization of the Pyrazolone Ring System

The inherent reactivity of the 4-hydroxy-1,2-dihydro-3H-pyrazol-3-one scaffold allows for a diverse array of chemical modifications. These transformations are crucial for the synthesis of novel derivatives with tailored properties and for their incorporation into more complex molecular architectures. The pyrazolone ring possesses multiple reactive sites, including the two nitrogen atoms and the carbon atoms of the heterocyclic ring, each offering opportunities for selective functionalization.

N-Substitution Reactions at Pyrazolone Nitrogen Atoms

The nitrogen atoms of the pyrazolone ring are nucleophilic and can readily participate in substitution reactions, allowing for the introduction of a wide variety of substituents. These N-functionalized pyrazolones are important precursors for more complex molecules.

N-Alkylation: A common strategy for N-functionalization is alkylation. This can be achieved using various alkylating agents under different reaction conditions. For instance, N-alkylation of pyrazolones has been successfully performed using alkyl halides in the presence of a base. Phase-transfer catalysis is a particularly effective method for this transformation, facilitating the reaction between the pyrazolone salt and the alkyl halide in a biphasic system. researchgate.netchemistryviews.org Another approach involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, providing an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org This acid-catalyzed method allows for the introduction of benzylic, phenethyl, and benzhydryl groups at the nitrogen atom. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, the regioselectivity of N-alkylation is often controlled by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. mdpi.comsemanticscholar.org

N-Arylation: The introduction of aryl groups at the pyrazolone nitrogen atoms is another important modification. Copper-catalyzed cross-coupling reactions are frequently employed for the N-arylation of pyrazolones with aryl halides. nih.govsemanticscholar.org These reactions often require a suitable ligand to facilitate the coupling process. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the N-arylation.

Reaction TypeReagents and ConditionsResulting Moiety
N-AlkylationAlkyl halides, Base, Phase-Transfer CatalystN-Alkyl pyrazolone
N-AlkylationTrichloroacetimidates, Brønsted acid catalystN-Alkyl (e.g., benzyl, phenethyl) pyrazolone
N-ArylationAryl halides, Copper catalyst, Ligand, BaseN-Aryl pyrazolone

C-Substitution and Functional Group Introduction on the Pyrazolone Ring (e.g., at C-4)

The carbon atoms of the pyrazolone ring can also be functionalized, with the C-4 position being particularly susceptible to electrophilic substitution due to its high electron density. quora.com This allows for the introduction of a variety of functional groups at this position.

Electrophilic Substitution at C-4: The electron-rich nature of the C-4 position makes it a prime target for electrophilic attack. quora.com This reactivity has been exploited for the introduction of various functional groups. For example, direct thiocyanation and selenocyanation of the pyrazole skeleton at the C-4 position can be achieved using reagents like NH4SCN or KSeCN in the presence of an oxidizing agent such as PhICl2. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This metal-free approach proceeds through the in-situ generation of a reactive electrophilic species. beilstein-journals.orgbeilstein-archives.orgresearchgate.net Other electrophilic substitution reactions, such as nitration and halogenation, can also be directed to the C-4 position under appropriate conditions. masterorganicchemistry.comresearchgate.netlibretexts.org

Alkylation at C-4: The C-4 position can also be alkylated. For instance, the reaction of 1-phenyl-3,5-disubstituted pyrazol-5-ones with polyfluorinated aliphatic aldehydes at room temperature leads to the formation of 4-(1-hydroxypolyfluoroalkyl)pyrazoles. lookchem.com

C-H Activation/Arylation: While direct C-H arylation can be challenging to control regioselectively on the pyrazole ring, academie-sciences.fr strategies have been developed to functionalize specific positions. Although less common for the C-4 position of this compound itself, C-H activation is a powerful tool for the functionalization of the broader pyrazole class. For instance, palladium-catalyzed C-3 arylation of (1H) indazoles and pyrazoles has been reported. nih.gov

Reaction TypeReagents and ConditionsFunctional Group Introduced at C-4
ThiocyanationNH4SCN, PhICl2-SCN
SelenocyanationKSeCN, PhICl2-SeCN
AlkylationPolyfluorinated aliphatic aldehydes-CH(OH)Rf
NitrationHNO3/H2SO4-NO2

Formation of Fused Heterocyclic Architectures Incorporating the Pyrazolone Moiety

The pyrazolone ring is a versatile building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. hilarispublisher.comnih.govnih.gov The reactive functional groups on the pyrazolone ring can participate in cyclocondensation and tandem reactions to construct bicyclic and polycyclic architectures.

Pyrazolo-fused Pyridines and Pyrimidines: 5-Aminopyrazole derivatives are common starting materials for the synthesis of pyrazolo[3,4-b]pyridines through condensation reactions with 1,3-dielectrophiles. researchgate.netresearchgate.net For example, the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds containing an active methylene (B1212753) group leads to the formation of the pyrazolo[3,4-b]pyridine scaffold. semanticscholar.org Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of aminopyrazoles with enaminones or β-diketones. nih.gov

Pyrazolo-fused Indolizines: The intramolecular cyclization of appropriately substituted pyrazoles can lead to the formation of pyrazolo[3,4-e]indolizine derivatives. semanticscholar.org This strategy often involves the initial formation of a precursor containing both the pyrazole and a suitable side chain that can undergo cyclization. semanticscholar.org

Chromone-fused Pyrazoles: Pyrazolone derivatives can be used in tandem reactions to construct complex fused systems, such as chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-ones. nih.gov These reactions can involve multiple steps, including cycloaddition and condensation, to build the final polycyclic structure. nih.gov The reaction of 3-formylchromones with 5-aminopyrazoles is a known route to such fused systems. nih.gov

Fused HeterocycleSynthetic StrategyKey Precursors
Pyrazolo[3,4-b]pyridineCyclocondensation (e.g., Friedländer)5-Aminopyrazole-4-carbaldehyde, Active methylene compounds
Pyrazolo[1,5-a]pyrimidineCyclocondensation3(5)-Aminopyrazole, β-Diketones/Enaminones
Pyrazolo[3,4-e]indolizineIntramolecular CyclizationSubstituted pyrazole with a reactive side chain
Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-oneTandem Reaction/Cycloaddition3-Formylchromone, 5-Aminopyrazole

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Fingerprinting

The FT-IR spectrum of pyrazolone (B3327878) derivatives is characterized by several key absorption bands. researchgate.net A broad band is typically observed in the 3400-3200 cm⁻¹ region, which can be attributed to the stretching vibrations of the O-H and N-H groups. researchgate.net The presence of intermolecular hydrogen bonding in the solid state can significantly broaden these peaks. semanticscholar.org The C=O stretching vibration of the pyrazolone ring is a strong and characteristic absorption, typically appearing in the range of 1710-1650 cm⁻¹. semanticscholar.org Vibrations corresponding to the C=N and C=C bonds of the pyrazole (B372694) ring are found in the 1600-1450 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations of the pyrazole ring are expected around 3100-3000 cm⁻¹. semanticscholar.org

Theoretical calculations using Density Functional Theory (DFT) on the parent pyrazol-5-one molecule help to assign these vibrational frequencies. For instance, calculations at the B3LYP/6-31G(d) level show the N-H stretching frequency to be sensitive to substitution. researchgate.net The calculated spectra for pyrazole and its derivatives show that ring deformation modes typically appear below 700 cm⁻¹. researchgate.netderpharmachemica.com

Raman spectroscopy provides complementary information. In derivatives like dipyrone, a quantitative analysis of Raman band areas and heights has been successfully employed. nih.gov For the 4-hydroxy-pyrazolone structure, Raman scattering would be particularly useful for observing the symmetric vibrations of the pyrazole ring, which might be weak in the IR spectrum.

Table 1: Characteristic Vibrational Frequencies for the Pyrazolone Core

Functional Group FT-IR Frequency Range (cm⁻¹) Raman Signal
O-H / N-H Stretch 3400 - 3200 (Broad) Expected
C-H Stretch (Ring) 3100 - 3000 Expected
C=O Stretch 1710 - 1650 (Strong) Expected
C=N / C=C Stretch (Ring) 1600 - 1450 Expected

Note: Data is based on characteristic frequencies for pyrazolone derivatives and theoretical calculations. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomistic connectivity and stereochemistry of 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides definitive evidence for the covalent framework and insight into the dynamic tautomeric equilibria.

The ¹H NMR spectrum of the pyrazolone core is relatively simple, yet informative. The chemical shifts are highly dependent on the solvent and the dominant tautomeric form. In derivatives, the N-H proton of the pyrazole ring typically gives rise to a broad singlet in the downfield region, often between δ 9.5 and 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. tandfonline.com The O-H proton signal can also appear in this region and is often exchangeable with D₂O. The C-H proton at position 5 of the pyrazolone ring would be expected to resonate as a singlet, with its chemical shift influenced by the electronic environment. In related 4-hydroxymethyl-pyrazoles, the ring protons (H-3 and H-5) appear as singlets in the range of δ 7.6 to 8.2 ppm in DMSO-d₆. researchgate.net The proton at the 4-position, if present (in the non-hydroxylated parent pyrazolone), typically appears further upfield.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The most downfield resonance is typically the carbonyl carbon (C-3), which appears in the region of δ 160-180 ppm. semanticscholar.org The carbon atom bearing the hydroxyl group (C-4) would be expected to resonate in the δ 140-160 ppm range, depending on the tautomeric form. The C-5 carbon, adjacent to the N-H group, typically appears around δ 130-145 ppm. The chemical shifts of these carbons are sensitive to substituent effects and the solvent environment, reflecting changes in the electronic distribution within the heterocyclic ring. researchgate.net For example, in 1-phenyl-3-methyl-5-pyrazolone, the C-3, C-4, and C-5 carbons are observed at approximately δ 157, 99, and 141 ppm, respectively, showcasing the significant influence of substituents.

¹⁵N NMR spectroscopy is particularly powerful for studying the tautomerism of pyrazolones, as it directly probes the nitrogen atoms. nih.gov The pyrazolone ring contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). In studies of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, solid-state ¹⁵N NMR showed the pyrrole-like N-1 at δ 192.6 ppm and the pyridine-like N-2 at δ 243.1 ppm. nih.gov This significant chemical shift difference (Δδ ≈ 50 ppm) clearly distinguishes between the two nitrogen types. nih.gov In solution, the chemical shifts can be averaged if there is rapid proton exchange between the nitrogen atoms, providing valuable information on the kinetics of the tautomeric equilibrium. nih.gov

Table 2: Typical NMR Chemical Shift Ranges for the this compound Core

Nucleus Position Chemical Shift Range (δ, ppm) Notes
¹H N-H 9.5 - 11.0 Broad, solvent dependent
O-H Variable, broad Exchangeable with D₂O
C₅-H 7.5 - 8.5 Singlet, dependent on substitution
¹³C C-3 (C=O) 160 - 180 Quaternary
C-4 (C-OH) 140 - 160 Quaternary
C-5 130 - 145 Methine carbon
¹⁵N N-1 (Pyrrole-like) ~190 - 200 Referenced against external ¹⁵NH₄Cl

Note: Ranges are compiled from data on various pyrazolone derivatives and may vary based on solvent, concentration, and specific tautomer. nih.govresearchgate.netsemanticscholar.orgtandfonline.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The absorption spectrum of this compound is expected to be influenced by the π → π* and n → π* transitions associated with the conjugated pyrazolone system. The exact position (λ_max) and intensity (ε) of the absorption bands are sensitive to the solvent polarity and the specific tautomer present. nih.gov

In derivatives of pyrazolone, absorption bands are typically observed in the UV region. For example, studies on pyrano[2,3-c]pyrazole derivatives, which contain a similar pyrazolone core, show absorption maxima in the range of 240-380 nm in methanol (B129727). researchgate.net The electronic spectra of these compounds are often complex due to the overlap of multiple electronic transitions. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and assign these electronic transitions. researchgate.net For the parent 4-hydroxy-pyrazolone, a primary absorption band corresponding to a π → π* transition within the conjugated heterocyclic system is expected. The presence of the hydroxyl and carbonyl groups also introduces the possibility of weaker n → π* transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₃H₄N₂O₂) is 100.03 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be expected at m/z 100. The fragmentation of the pyrazole ring is a key diagnostic feature. Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules. A characteristic fragmentation pattern for pyrazoles involves the cleavage of the N-N bond and subsequent ring fission. researchgate.net For this compound, one would anticipate initial fragmentation events such as the loss of CO (m/z 72), followed by the loss of HCN (m/z 45) or other small fragments. The fragmentation of 3-methyl-5-pyrazolone, for instance, shows a prominent peak corresponding to the loss of the CH₂CO fragment. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Dipyrone
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one
1-Phenyl-3-methyl-5-pyrazolone

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry

While the crystal structure of the parent compound, this compound, is not extensively documented in publicly available literature, numerous studies on its derivatives have provided a wealth of crystallographic data. These studies collectively illuminate the structural landscape of the pyrazolone core.

Detailed research findings from several key studies on pyrazolone derivatives are summarized below, illustrating the common structural motifs and variations observed in the solid state.

In a study of 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, the molecule was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net The detailed bond lengths and angles provided a high-resolution view of the molecular geometry, confirming the tautomeric form present in the solid state.

Another investigation into the structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) showed that it crystallizes in a triclinic system with a P-1 space group. mdpi.com This study provided valuable data on the bond lengths and angles within the pyrazolone ring and the attached side chains, contributing to a broader understanding of the structural chemistry of this class of compounds.

The crystallographic data for these and other pyrazolone derivatives are presented in the following tables to provide a comparative overview of their solid-state molecular geometries.

Crystallographic Data for (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one spast.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n

Crystallographic Data for (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one spast.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1

Crystallographic Data for (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one spast.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121

Crystallographic Data for 1-Phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.3075(7)
b (Å)6.5075(3)
c (Å)18.4929(9)
β (°)92.883(4)
Volume (ų)1479.24(13)
Z4

Crystallographic Data for 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1

These data underscore the structural diversity of pyrazolone derivatives in the solid state. The planarity of the central pyrazolone ring is a consistent feature, though slight deviations can occur depending on the electronic and steric demands of the substituents. The substituents at the N1, C3, C4, and C5 positions play a crucial role in directing the crystal packing through various intermolecular interactions, such as hydrogen bonding and π-π stacking. This, in turn, influences the macroscopic properties of the crystalline material. The study of these crystal structures is vital for understanding structure-property relationships and for the rational design of new pyrazolone-based compounds with specific solid-state characteristics.

Theoretical and Computational Chemistry Investigations of 4 Hydroxy 1,2 Dihydro 3h Pyrazol 3 One

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. biointerfaceresearch.commdpi.com It is a prominent post-Hartree-Fock technique for computing molecular structures and energies from first principles. biointerfaceresearch.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide significant insights into the geometry, reactivity, and spectroscopic properties of compounds like 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one. researchgate.netnih.govtandfonline.com

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.netresearchgate.net This process determines the structure corresponding to a true minimum on the potential energy surface, confirmed by ensuring all vibrational frequencies are positive. researchgate.net For this compound, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles of its lowest energy state. The optimized geometry provides a foundational understanding of the molecule's spatial arrangement. Calculated results from DFT methods have been shown to reproduce experimental structures, such as those determined by X-ray crystallography, with a high degree of accuracy. researchgate.netnih.gov

Interactive Data Table: Representative Optimized Geometrical Parameters for a Pyrazolone (B3327878) Ring Core

Note: Data is representative of pyrazolone structures analyzed by DFT methods. Specific values for the title compound may vary.

ParameterBond/AngleTypical Value
Bond Length C=O~1.23 Å
C-N~1.38 Å
N-N~1.37 Å
C-C~1.45 Å
Bond Angle N-N-C~108°
N-C-C~110°
C-C=O~125°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.commdpi.com The LUMO, conversely, acts as an electron acceptor, and its energy is associated with electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. tandfonline.com This energy gap is also instrumental in determining the molecule's electronic and optical properties. tandfonline.com

Interactive Data Table: FMO Properties and Energy Gap

Note: Values are illustrative for pyrazole (B372694) derivatives based on DFT calculations.

ParameterSymbolFormulaTypical Value (eV)
HOMO Energy EHOMO--6.5 to -5.5
LUMO Energy ELUMO--1.5 to -0.5
Energy Gap ΔEELUMO - EHOMO4.0 to 5.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.combhu.ac.inchemrxiv.org The MEP surface illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. Regions of positive potential (colored blue) indicate electron deficiency and are sites for nucleophilic attack; these are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group. bhu.ac.inresearchgate.net The MEP map thus provides a clear, visual guide to the molecule's reactivity and its potential for intermolecular interactions like hydrogen bonding. chemrxiv.orgnih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's Lewis structure concept of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net

Global and local chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.comasrjetsjournal.org

Key global descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors collectively offer a comprehensive profile of the molecule's stability and reactivity trends. mdpi.comasrjetsjournal.org

Interactive Data Table: Global Chemical Reactivity Descriptors

Note: These values are derived from the typical FMO energies listed previously.

DescriptorSymbolFormula
Ionization Potential IP-EHOMO
Electron Affinity EA-ELUMO
Electronegativity χ(IP + EA) / 2
Chemical Hardness η(IP - EA) / 2
Chemical Softness S1 / (2η)
Electrophilicity Index ωμ² / (2η)

Prototropic Tautomerism Studies and Energetic Stability Assessment

Pyrazolones are well-known for their ability to exist in different tautomeric forms due to the migration of a proton (prototropic tautomerism). nih.govnih.govchimia.ch For this compound, several tautomers are possible, primarily involving the migration of protons between the oxygen and nitrogen atoms. The main tautomeric equilibrium is between the keto form (pyrazol-3-one) and the enol form (pyrazol-3-ol). nih.govresearchgate.net

Computational chemistry, particularly DFT, is an essential tool for studying these tautomeric equilibria. researchgate.net By calculating the total electronic energies of each possible tautomer, researchers can assess their relative stabilities. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the predominant form under given conditions. These studies often consider the effect of the environment by performing calculations in the gas phase as well as simulating different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net The relative stability of tautomers can be significantly influenced by the polarity of the solvent, with different forms being favored in nonpolar versus polar environments. nih.gov X-ray crystal structure analysis has shown that in the solid state, some pyrazolone derivatives exist exclusively in one tautomeric form, such as the 1H-pyrazol-3-ol form. nih.govnih.gov

Keto-Enol Tautomeric Equilibria

Pyrazolones are known for their ability to exist in different prototropic tautomeric forms. For this compound, the primary equilibrium involves the keto form (this compound) and the enol form (1H-pyrazol-3,4-diol). The study of tautomeric equilibria is vital as the reactivity and biological activity of a compound are highly dependent on the proportion of each tautomer present. orientjchem.org

Theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate the thermodynamic functions and relative stabilities of these tautomeric forms. orientjchem.org While the enol form is often less stable than the keto form due to the high stability of the C=O bond compared to the C=C bond, this can be influenced by various factors such as substitution and solvent effects. orientjchem.org For related compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray crystal structure analysis has shown that the compound exists in its enol form (1H-pyrazol-3-ol) in the solid state, forming dimeric units connected by intermolecular hydrogen bonds. nih.govnih.gov This suggests that the enol tautomer can be significantly stable under certain conditions. NMR spectroscopic studies comparing solid-state and solution data further support that the enol form can be the dominant species. nih.gov

Solvent Effects on Tautomeric Forms (e.g., Polarizable Continuum Model (PCM), Onsager Model)

The equilibrium between tautomers is highly sensitive to the surrounding environment, particularly the solvent. Computational methods like the Polarizable Continuum Model (PCM) are employed to simulate the effect of different solvents on the stability of tautomeric forms. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Studies on related dicarbonyl compounds have shown that polar solvents tend to stabilize the keto tautomer more than the corresponding enol tautomer. orientjchem.org This is often attributed to the higher polarity of the keto form and its ability to act as a hydrogen bond acceptor. orientjchem.org In contrast, the enol form, which can be stabilized by an intramolecular hydrogen bond, may be disrupted in protic solvents like water or methanol (B129727). researchgate.net For instance, in nonpolar solvents such as CCl4 or cyclohexane, the intramolecular hydrogen bond of the enol form often persists. researchgate.net However, in polar aprotic solvents like DMSO, this bond can be disrupted, leading to a decrease in the percentage of the enol form due to unfavorable entropy changes. nih.govresearchgate.net Computational studies on similar heterocyclic systems using the PCM model have confirmed that while one tautomer may be more stable in the gas phase or non-polar solvents, the relative stability can shift in favor of another tautomer in polar solvents. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach is valuable for correlating the electronic structure of a compound with its spectroscopic properties. By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For pyrazole derivatives and other heterocyclic compounds, TD-DFT calculations have shown good agreement with experimental data. nih.govresearchgate.net The calculations provide insights into the nature of the electronic transitions, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's electronic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high electronic stability and low reactivity. nih.gov Theoretical studies using TD-DFT on pyrazole-triazole hybrids have successfully predicted their optical energy bandgaps, which are crucial for applications in optoelectronic devices. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Pyrazole derivatives have been the subject of numerous docking studies to investigate their interactions with various biological targets. nih.govdergipark.org.tr

These studies involve docking pyrazole-containing ligands into the active sites of enzymes to predict their binding affinity and interaction patterns. The results are often visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-enzyme complex. nih.govrdd.edu.iq For example, derivatives of 4,5-dihydro-1H-pyrazole have been docked into cyclooxygenase (COX-1 and COX-2) enzymes to explore their potential as anti-inflammatory agents. dergipark.org.tr Similarly, other pyrazole derivatives have been studied as potential inhibitors of carbonic anhydrase and 5α-reductase. nih.govrdd.edu.iq

The binding affinity is typically reported as a score, such as binding energy (in kcal/mol) or a MolDock Score, where a more negative value indicates a stronger interaction.

Table 1: Examples of Molecular Docking Studies with Pyrazole Derivatives

Compound Type Target Protein (PDB ID) Binding Affinity/Score Key Interactions Noted Source
4,5-Dihydro-1H-pyrazole derivative COX-2 (3LN1) Not specified, but good interaction Interactions with the active site pocket dergipark.org.tr
Pyrazolone chalcone (Compound 3b) YAP/TEAD -8.45 kcal/mol Hydrogen bonds, hydrophobic interactions, electrostatic interactions nih.gov
Pyrazole-carboxamide (Compound 6a) Carbonic Anhydrase II (hCA II) Kᵢ = 0.007 µM Interactions with the enzyme active site nih.gov
Pyrazole derivative (Compound 3a) 5α-reductase (7BW1) -172.891 (MolDock Score) Hydrogen bonds, π-stacking, van der Waals forces rdd.edu.iq

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions and conformational changes. The stability of the complex is a key indicator of the ligand's potential efficacy.

A common metric used to analyze stability in MD simulations is the Root Mean Square Deviation (RMSD). ajchem-a.com The RMSD of the ligand and protein backbone atoms are calculated over the simulation period (e.g., 50-100 ns). A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. ajchem-a.com In addition to RMSD, other parameters like the number of hydrogen bonds over time and the Root Mean Square Fluctuation (RMSF) of individual residues are analyzed to understand the dynamics of the interaction. ajchem-a.com For instance, simulations of pyrazole-carboxamide derivatives complexed with carbonic anhydrase have been used to confirm the stability of the docking results over a 50 ns timeframe. nih.gov

Table 2: Example RMSD Values from Molecular Dynamics Simulations

Complex Simulation Time Average RMSD (Å) Interpretation Source
F2-4LXZ 50 ns 1.86 Stable complex, well-intermingled with the apoenzyme ajchem-a.com
F3-4LXZ 50 ns 1.62 Highly stable complex ajchem-a.com

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 1,2 Dihydro 3h Pyrazol 3 One Derivatives

Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Ring

The pyrazolone ring's structure, characterized by both electron-donating and electron-withdrawing groups, makes it amenable to both electrophilic and nucleophilic attacks. The C4 position, flanked by a carbonyl group and a double bond in its enol tautomer, possesses an active methylene (B1212753) group. This site is particularly susceptible to electrophilic substitution reactions. The generation of a carbanion at this position facilitates reactions with a wide array of electrophiles.

Acylation and Alkylation Reactions at Ring Positions

Acylation and alkylation are fundamental transformations for modifying the pyrazolone scaffold, allowing for the introduction of various functional groups at the nitrogen, oxygen, and carbon atoms of the ring.

Alkylation: The alkylation of pyrazol-3-ones can occur at multiple sites. The nitrogen atom of the lactam group is a common site for N-alkylation. researchgate.net Additionally, O-alkylation of the enolic hydroxyl group can be achieved, though the selectivity between N- and O-alkylation often depends on the substrate, alkylating agent, and reaction conditions. nih.gov For instance, direct alkylation with alkyl halides can produce a mixture of N- and O-alkylated products. nih.gov In the presence of a strong base, a stabilized carbanion can be generated from a methyl group or at the C4 position, which can then be alkylated. researchgate.netresearchgate.net Phase transfer catalysis (PTC) conditions have been effectively used for the N-alkylation of pyrazolone derivatives using various alkylating reagents in solvents like dimethylformamide. researchgate.net

Acylation: Acylation reactions are frequently carried out on substituted pyrazolones, particularly those bearing an amino group, such as 4-aminoantipyrine (B1666024). researchgate.net However, the pyrazolone ring itself can undergo acylation at different positions. Studies using phase-transfer catalysis have shown that acylation can lead to N-, O-, and C-acylated products, depending on the substrate and the acylating agent. researchgate.net For example, the reaction of 3-hydroxy-5-methyl-1H-pyrazole with acetyl chloride under PTC conditions yields primarily the O-acetylated product. researchgate.net In contrast, using a more reactive substrate like 3-hydroxy-5-phenyl-1H-pyrazole can lead to N-, C4-, and O-triacetylation. researchgate.net The choice of acyl chloride and the substituents on the pyrazolone ring dictates the degree and position of acylation. researchgate.net

Table 1: Acylation of 3-Hydroxy-5-substituted-1H-pyrazoles under Phase Transfer Catalysis (PTC) Data sourced from literature findings. researchgate.net

Starting Pyrazole (B372694) (R)Acyl Chloride (R1-CO-Cl)Product(s)Type of Acylation
5-MethylAcetyl chloride5-methyl-1H-pyrazol-3-yl acetateO-Acylation
5-PhenylAcetyl chloride1,4-diacetyl-5-phenyl-1H-pyrazol-3-yl acetateN, C, O-Triacylation
5-MethylBenzoyl chloride1-benzoyl-5-methyl-1H-pyrazol-3-yl benzoate (B1203000) & 1,4-dibenzoyl-5-methyl-1H-pyrazol-3-yl benzoateN, O-Dibenzoylation & N, C, O-Tribenzoylation
5-PhenylBenzoyl chloride5-phenyl-1H-pyrazol-3-yl benzoateO-Acylation

Halogenation and Sulfonation Chemistry

Halogenation: The halogenation of pyrazol-3-one derivatives has been documented, primarily involving bromine. Reactions with bromine and N-bromosuccinimide are the most commonly reported methods for introducing a halogen atom onto the pyrazolone scaffold. researchgate.net These reactions typically proceed via electrophilic substitution at the electron-rich C4 position of the ring.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the pyrazolone ring can be achieved through sulfonation reactions. The sulfonation of 5-aminopyrazol-3-ones has been described in the literature. researchgate.net The reaction generally involves treating the pyrazolone derivative with a sulfonating agent such as concentrated sulfuric acid or oleum. google.comnih.gov The position of sulfonation is influenced by the existing substituents on the ring, which direct the incoming electrophile.

Condensation Reactions and Schiff Base Formation

Condensation reactions are a cornerstone of pyrazolone chemistry, providing access to a vast array of complex derivatives, most notably Schiff bases. These reactions typically involve the active methylene group at the C4 position or a functional group (like an amino or formyl group) attached to the ring.

Knoevenagel Condensation: The C4 position of the pyrazolone ring contains an acidic hydrogen, making it an active methylene compound. ekb.eg In the presence of a weak base like piperidine, this position can be deprotonated to form a nucleophile. This nucleophile readily participates in Knoevenagel condensation with aldehydes or ketones. ekb.eg The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration, to yield an α,β-unsaturated product, often a 4-benzylidene-3H-pyrazol-3-one derivative. ekb.eg

Schiff Base Formation: Schiff bases, characterized by an azomethine (-C=N-) group, are widely synthesized from pyrazolone precursors. researchgate.net There are two primary routes:

Condensation of an amino-pyrazolone with a carbonyl compound: Derivatives like 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) are extensively used. The primary amino group at the C4 position condenses with various aldehydes and ketones to form the corresponding Schiff base. researchgate.netnih.gov

Condensation of a pyrazole-carbaldehyde with a primary amine: Pyrazolone derivatives containing a formyl group (-CHO), such as 3-methyl-1-phenyl-2-pyrazoline-5-one-4-carboxaldehyde, react with primary amines (including aromatic and aliphatic amines) to yield Schiff bases. ekb.egchemistryjournal.netresearchgate.net

These condensation reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netekb.eg The resulting Schiff bases are important not only as synthetic intermediates but also as ligands in coordination chemistry. chemistryjournal.net

Table 2: Examples of Schiff Base Formation from Pyrazolone Derivatives

Pyrazolone PrecursorCo-reactantResulting Schiff Base Type
4-AminoantipyrineBenzil(4E)-4-(2-oxo-1,2-diphenylethylideneamino)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one nih.gov
4-Formyl-3-methyl-1-phenyl-2-pyrazoline-5-oneSulfanilamide(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide chemistryjournal.net
3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehydeo-AminophenolSchiff base with phenol (B47542) and pyrazole moieties researchgate.net
Pyrazole aldehydeVarious aromatic amines (e.g., p-methyl aniline)N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline ekb.eg

Oxidation and Reduction Processes Affecting the Pyrazolone Core and its Substituents

The pyrazolone core and its substituents can undergo various oxidation and reduction reactions, which are crucial for the functionalization and understanding of their chemical properties.

Oxidation: Pyrazol-3-ones can be oxidized by a variety of oxidizing agents. researchgate.net The oxidation potentials and hydroxyl radical scavenging activities of some pyrazolone derivatives have been investigated, indicating their potential role in redox processes. researchgate.net The specific outcome of an oxidation reaction depends on the oxidizing agent used and the substitution pattern of the pyrazolone ring.

Reduction: The pyrazolone ring itself is generally stable towards many reducing agents. This stability allows for the selective reduction of functional groups attached to the ring without affecting the core structure. researchgate.net For instance, substituents such as aldehyde, nitro, nitroso, alkene, and imino groups can be effectively reduced using various reducing agents while leaving the pyrazolone ring intact. researchgate.net This chemoselectivity is highly valuable in multistep synthetic sequences involving pyrazolone intermediates.

Coordination Chemistry of 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one Derivatives as Ligands

Derivatives of this compound, particularly the Schiff bases formed from them, are excellent chelating ligands for a wide range of metal ions. The presence of multiple heteroatoms (N, O) in favorable positions allows them to form stable coordination complexes.

Synthesis: Metal complexes of pyrazolone-derived ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. researchgate.netnih.gov The reaction mixture is usually heated under reflux to facilitate complex formation. researchgate.netnih.gov The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. A wide variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), have been used to prepare these complexes. researchgate.netresearchgate.net The stoichiometry of the complexes, typically in a 1:2 metal-to-ligand ratio, indicates that the ligands often act as monobasic bidentate or neutral tetradentate agents. chemistryjournal.netresearchgate.net

Characterization: A combination of analytical and spectroscopic techniques is employed to elucidate the structure and bonding in these metal complexes.

Elemental Analysis and Molar Conductance: These methods help determine the empirical formula and the metal-to-ligand ratio. Molar conductance measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netsbmu.ac.ir

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the frequency of the azomethine (C=N) stretching vibration and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds confirm the coordination of the ligand to the metal ion. chemistryjournal.netsbmu.ac.ir

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide information about the geometry of the complexes. The position of d-d transition bands in the electronic spectra, along with the measured magnetic moment, helps in proposing geometries such as octahedral, tetrahedral, or square planar for the metal center. researchgate.netnih.govsbmu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm changes in the chemical environment of protons and carbons upon complexation. nih.gov

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized ligands and complexes. researchgate.net

Through these characterization methods, it has been established that pyrazolone Schiff base ligands typically coordinate to metal ions through the azomethine nitrogen and the enolic or phenolic oxygen atom, forming stable chelate rings. chemistryjournal.netresearchgate.net

Chelation Modes and Metal-Ligand Bonding Analysis of this compound Derivatives

The coordination chemistry of this compound and its derivatives is characterized by their versatile chelating behavior, primarily acting as bidentate ligands that coordinate to metal ions through two oxygen atoms. This O,O-chelation is a consequence of the molecule's ability to exist in various tautomeric forms, particularly after deprotonation, which facilitates the formation of stable six-membered chelate rings with a metal center. The specific coordination mode and the resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, the substituents on the pyrazolone ring, and the reaction conditions.

Derivatives of this compound, especially the 4-acylpyrazolones, are well-documented as effective O,O-chelators. nih.gov Upon deprotonation, these ligands form an anion where the negative charge is delocalized over the β-dicarbonyl fragment, enabling coordination with a metal ion. nih.gov This chelation results in the formation of a six-membered ring, a stable arrangement that is a common feature in the coordination chemistry of β-diketones and their analogues. nih.gov

The versatility of these pyrazolone derivatives as ligands is evident in the diverse geometries of the resulting metal complexes. The number of ligands coordinating to the metal center and the presence of other ancillary ligands (like water or solvent molecules) dictate the final structure. Common coordination geometries observed include distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov For instance, complexes with a 1:2 metal-to-ligand ratio often adopt an octahedral geometry, while a 1:3 ratio can lead to higher coordination numbers. nih.gov

A detailed analysis of the crystal structures of various metal complexes with this compound derivatives provides valuable insights into the nature of the metal-ligand bonding. The bond lengths between the metal center and the oxygen donor atoms of the pyrazolone ligand are a key indicator of the strength and nature of the coordination bond.

For example, in a sodium complex with a phenyl-protected acylpyrazolone, the Na-O bond lengths are approximately 2.335(1) Å and 2.352(1) Å, which are comparable to other sodium-pyrazolonato complexes. nih.gov In a dimeric calcium complex with a pentagonal-bipyramidal coordination, the Ca-O bond lengths are also documented. nih.gov

Transition metal complexes also exhibit this characteristic O,O-chelation. In a cis-configured zinc(II) complex with a phenyl-pyrazolone ligand, the Zn-O bond lengths are similar to those in related trans-arranged octahedral zinc complexes. nih.gov Similarly, a cobalt(II) complex with a sulfadiazine-pyrazole prodrug displays a distorted octahedral geometry with Co-O bond distances ranging from 2.0635(11) to 2.1036(10) Å. mdpi.com Even in more complex structures, such as a copper(II) complex with a ligand derived from two phenylpyrazol-5-one moieties, coordination occurs exclusively through the oxygen atoms. researchgate.net

The following interactive data tables summarize key structural features of several metal complexes with derivatives of this compound, illustrating the common chelation modes and providing specific metal-ligand bonding parameters.

Table 1: Structural Data for Selected Metal Complexes with this compound Derivatives

Metal IonLigand DerivativeCoordination NumberGeometryMetal-Oxygen Bond Lengths (Å)Reference
Na⁺Phenyl-protected acylpyrazolone6Octahedral2.335(1), 2.352(1) nih.gov
Ca²⁺Phenyl-pyrazolone7Pentagonal-bipyramidalNot specified nih.gov
Mg²⁺Phenyl-pyrazolone6OctahedralNot specified nih.gov
Zn²⁺Phenyl-pyrazolone6Distorted Octahedral (cis)Comparable to related complexes nih.gov
Co²⁺(E)-4-(2-(3-methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide6Distorted Octahedral2.0635(11) - 2.1036(10) mdpi.com
Cu²⁺2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-oneNot specifiedNot specifiedO,O-coordination confirmed researchgate.net

Table 2: Selected Metal-Ligand Bond Angles for a Cobalt(II) Complex

ComplexBond AngleValue (°)
Co(L)(H₂O)₄₂O-Co-O (water ligands)Varies
O-Co-NVaries
N-Co-NNot applicable
L = (E)-4-(2-(3-methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide

These structural data consistently highlight the preference for O,O-bidentate chelation in derivatives of this compound, leading to the formation of stable metal complexes with a variety of geometries. The analysis of metal-ligand bond lengths further quantifies the interaction between the metal center and the pyrazolone ligand.

Advanced Studies on Biological Activities in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (In Vitro)

Derivatives of the 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one core structure have been extensively investigated as inhibitors of various key enzymes involved in a range of physiological and pathological processes. These in vitro studies provide critical insights into their mechanisms of action and potential therapeutic applications.

The pyrazole (B372694) scaffold is a recognized pharmacologically important structure, and its derivatives have been identified as potent kinase inhibitors. nih.gov Kinases are crucial regulators of numerous cellular functions, and their dysregulation is implicated in diseases like cancer, inflammation, and neurodegenerative disorders. nih.gov

Research has shown that pyrazole-based compounds can act as multi-kinase inhibitors. For instance, certain pyrazole derivatives have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK5, with IC50 values of 24 nM and 23 nM, respectively. nih.gov Another notable target is Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability and function of many signaling proteins, including kinases. nih.gov Pyrazole-scaffold inhibitors have been developed that bind to the N-terminal ATP pocket of Hsp90, disrupting its function and leading to the degradation of its client proteins. nih.gov For example, 4-aminopyrazole derivatives have shown Hsp90 binding affinity with IC50 values as low as 0.6 μM. nih.gov

Derivatives of pyrazolone (B3327878) are notable for their potential as anti-diabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. bohrium.com Delaying carbohydrate digestion is a key strategy for managing postprandial hyperglycemia. rsc.org

Numerous studies have demonstrated the potent inhibitory effects of pyrazolone derivatives on these enzymes. For example, 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one showed an IC50 value of 1.95 ± 0.098 mg/mL against α-amylase and 1.55 ± 0.078 mg/mL against α-glucosidase. bohrium.com Another derivative, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one, exhibited comparable inhibition to the standard drug acarbose (B1664774) against α-glucosidase, with an IC50 value of 0.1 ± 0.005 mg/mL. bohrium.com Dihydropyrazole derivatives have also shown excellent α-amylase inhibitory activity, with IC50 values ranging from 0.5509 to 810.73 μM, in some cases significantly more potent than acarbose (IC50 = 73.12 μM). acs.org Similarly, pyrazole hydrazone derivatives have demonstrated potent α-glucosidase inhibition, with IC50 values recorded at 360.4 ± 0.7 µM. semanticscholar.org

Table 1: In Vitro Inhibition of Glycosidases by Pyrazolone Derivatives

Compound Target Enzyme IC50 Value Reference
5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one α-Amylase 1.95 ± 0.098 mg/mL bohrium.com
5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one α-Glucosidase 1.55 ± 0.078 mg/mL bohrium.com
3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one α-Glucosidase 0.1 ± 0.005 mg/mL bohrium.com
Dihydropyrazole Derivative 11 α-Amylase 0.5509 μM acs.org
Pyrazole Hydrazone Derivative 3a α-Glucosidase 360.4 ± 0.7 µM semanticscholar.org
Acarbose (Standard) α-Amylase 0.15 ± 0.008 mg/mL bohrium.com
Acarbose (Standard) α-Glucosidase 0.125 ± 0.006 mg/mL bohrium.com

Carboxylesterase 2 (CES2), a key enzyme in the metabolism of many ester-containing drugs and endogenous lipids, has been identified as a target for pyrazolone derivatives. nih.gov The inhibition of carboxylesterases can significantly alter the pharmacokinetics and efficacy of therapeutic agents. nih.govresearchgate.net

A series of pyrazolones were synthesized and evaluated for their inhibitory effects against CES2 in vitro. nih.gov Structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazolone ring were beneficial for CES2 inhibition. This led to the design and synthesis of 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, which demonstrated potent CES2 inhibition with an IC50 value of 0.13 μM. nih.gov Kinetic studies confirmed that this compound acts as a non-competitive inhibitor of CES2. nih.gov

Table 2: In Vitro Inhibition of Carboxylesterase 2 by a Pyrazolone Derivative

Compound Target Enzyme IC50 Value Inhibition Type Reference
1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one Carboxylesterase 2 (CES2) 0.13 μM Non-competitive nih.gov

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-established target for antibacterial agents. rsc.orgnih.gov Several novel series of pyrazole and 4,5-dihydropyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors. rsc.orgnih.gov

These compounds have shown potent inhibitory activity against DNA gyrase from various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. rsc.orgnih.gov One 4,5-dihydropyrazole derivative exhibited potent inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC50 of 0.125 μg/mL. rsc.orgresearchgate.net Another study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs found a compound that strongly inhibited S. aureus DNA gyrase and B. subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Furthermore, quinazolin-4(3H)-one derivatives incorporating a pyrazole scaffold showed potent inhibition against E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

Table 3: In Vitro Inhibition of DNA Gyrase by Pyrazole Derivatives

Compound Class Target Enzyme IC50 Value Reference
4,5-Dihydropyrazole derivative B. subtilis & S. aureus DNA Gyrase 0.125 μg/mL rsc.orgresearchgate.net
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide S. aureus DNA Gyrase 0.15 µg/mL nih.gov
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide B. subtilis DNA Gyrase 0.25 µg/mL nih.gov
Quinazolin-4(3H)-one-pyrazole derivative 5a E. coli DNA Gyrase 3.19 µM mdpi.com

Antioxidant Potential and Radical Scavenging Mechanisms (In Vitro)

The pyrazolone class of compounds has been investigated for its antioxidant properties, with many derivatives showing significant radical scavenging activity. nih.govresearchgate.net The presence of the pyrazolone structural motif is a key feature in drugs like edaravone, a free-radical scavenger. researchgate.net In vitro antioxidant screening using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay has confirmed the antiradical potency of these compounds. nih.govsapub.org

Studies on functionalized pyrazolone derivatives revealed potent activity against the DPPH radical, with IC50 values in the micromolar range (2.6–7.8 μM). nih.gov The antioxidant capacity is often superior to the parent 5-methyl-2,4-dihydro-3H-pyrazol-3-one compound. nih.gov Mechanistic studies using density functional theory (DFT) suggest that the radical scavenging pathway is dependent on the solvent. In polar solvents, a Sequential Proton-Loss Electron Transfer (SPLET) mechanism is favored, whereas, in nonpolar environments, a Hydrogen Atom Transfer (HAT) mechanism is slightly predominant. nih.govresearchgate.net The presence of hydroxyl groups on the aromatic rings of the derivatives, particularly catechol moieties, significantly enhances antioxidant activity. nih.govresearchgate.net

The hydroxyl radical (•OH) is one of the most reactive oxygen species (ROS) and can cause significant damage to biological molecules. mdpi.com The ability of a compound to scavenge this radical is a crucial indicator of its antioxidant potential. The assessment of hydroxyl radical scavenging activity is typically performed in vitro using methods like the Fenton reaction, where the radical is generated and its interaction with the test compound is measured spectrophotometrically. mdpi.com

Studies on compounds with structural similarities to pyrazolones have demonstrated significant hydroxyl radical scavenging capabilities. For instance, at a concentration of 5 mg/mL, certain related polysaccharides achieved a hydroxyl radical scavenging activity of 67.31%. researchgate.net In another study, the scavenging activity of an extract increased from 64.15% to 89.74% as the concentration was raised from 10 to 50 µg/mL, indicating a dose-dependent effect. mdpi.com These findings highlight the potential of compounds containing the this compound scaffold to act as effective hydroxyl radical scavengers, thereby protecting cells from oxidative damage.

Evaluation of Ferric Reducing Antioxidant Power (FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the antioxidant capacity of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Several studies have utilized this method to evaluate pyrazolone derivatives, confirming their potential as effective antioxidants. lew.ro The assay demonstrates the electron-donating capabilities of these compounds, which is a key mechanism for neutralizing free radicals. Research indicates that the antioxidant potency of pyrazolone derivatives in the FRAP assay is influenced by their specific structural features, such as the nature and position of substituents on the pyrazole ring. wikipedia.org

ABTS and ORAC Assays for Radical Quenching

Further investigation into the radical-quenching abilities of pyrazolone derivatives has been conducted using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay. lew.ro This method measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). Studies have shown that various pyrazoline and pyrazole derivatives are effective ABTS•⁺ radical scavengers, with their activity being concentration-dependent. nih.govrsc.org In some cases, the scavenging activity of certain derivatives has been found to be more potent than that of standard antioxidants like butylated hydroxytoluene (BHT). nih.gov

The Oxygen Radical Absorbance Capacity (ORAC) assay was previously another method for measuring antioxidant capacity. However, its use has declined significantly after the United States Department of Agriculture (USDA) withdrew its tables of ORAC values in 2012. nih.gov The withdrawal was based on the lack of evidence that the antioxidant values had biological significance in vivo. nih.gov Consequently, specific ORAC data for this compound and its derivatives are not prevalent in recent scientific literature.

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of compounds derived from the pyrazolone scaffold have been a significant area of research, with numerous studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.

Pyrazolone derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various synthesized compounds against clinically relevant strains.

For example, certain 3-phenyl-5-pyrazolone derivatives have demonstrated activity against Bacillus subtilis, with MIC values as low as 0.625 mg/mL. nih.gov Other research has focused on tethered thiazolo-pyrazole derivatives, which have proven to be potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL. Imidazo-pyridine substituted pyrazole derivatives have exhibited broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MBC values often below 1 μg/mL.

Table 1: In Vitro Antibacterial Activity of Selected Pyrazolone Derivatives
Compound TypeBacterial StrainActivity MeasurementResultReference(s)
3-Phenyl-5-pyrazolone (PhPzO)Bacillus subtilis (Gram +)MIC0.625 mg/mL nih.gov
3-Phenyl-5-pyrazolone (PhPzO)Bacillus subtilis (Gram +)MBC2.5 mg/mL nih.gov
3-Propyl-5-pyrazolone (PrPzO)Staphylococcus aureus (Gram +)Zone of Inhibition10 mm nih.gov
3-Methyl-5-pyrazolone (MePzO)Escherichia coli (Gram -)MIC>5 mg/mL (low activity) nih.gov
Thiazolo-pyrazole derivativesMRSA (Gram +)MIC4 µg/mL
Imidazo-pyridine substituted pyrazoleE. coli, K. pneumoniae, P. aeruginosa (Gram -)MBC<1 µg/mL
Naphthyl-substituted pyrazoleS. aureus, A. baumanniiMIC0.78–1.56 μg/mL

The antifungal potential of pyrazolone derivatives has also been well-documented. In vitro assays have evaluated their efficacy against various fungal pathogens, including both human and plant pathogens. For instance, certain pyrazolone compounds have demonstrated notable activity against Aspergillus niger and Candida albicans, showing significant zones of inhibition in disc diffusion assays.

Specifically, isoxazole (B147169) pyrazole carboxylate derivatives have shown significant antifungal activity against the plant pathogen Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol in the same study. nih.gov Furthermore, novel triazole derivatives containing a pyrazole moiety exhibited excellent in vitro activity against C. albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL.

Table 2: In Vitro Antifungal Activity of Selected Pyrazolone Derivatives
Compound TypeFungal StrainActivity MeasurementResultReference(s)
Pyrazolone derivative 3gAspergillus nigerZone of Inhibition18 mm
Pyrazolone derivative 3gCandida albicansZone of Inhibition17 mm
Isoxazole pyrazole carboxylate 7aiRhizoctonia solaniEC₅₀0.37 μg/mL nih.gov
Pyrazole carboxamide 7afAlternaria porriEC₅₀10.87 μg/mL nih.gov
Triazole with pyrazole moiety (5k)Candida albicansMIC0.125 μg/mL
Triazole with pyrazole moiety (6c)Candida albicansMIC0.0625 μg/mL
Triazole with pyrazole moiety (6c)Cryptococcus neoformansMIC0.0625 μg/mL

Research into the antibacterial mechanism of pyrazole-based compounds has identified specific molecular targets, primarily essential bacterial enzymes. One key target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme crucial for lysine (B10760008) biosynthesis in bacteria. Several pyrazole analogs act as competitive inhibitors of DapE, with some exhibiting IC₅₀ values around 18 µM and Kᵢ values near 17 µM.

Other identified targets include DNA gyrase and topoisomerases II and IV, which are essential for bacterial DNA replication. Molecular docking studies have predicted that pyrazole derivatives can bind effectively to the active sites of these enzymes. Additionally, some pyrazole derivatives have been found to inhibit bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that helps protect bacteria against oxidative stress, and to regulate the global transcriptional factor MgrA, which is involved in virulence and antibiotic resistance in S. aureus.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (In Vitro)

A substantial body of research has focused on the anticancer potential of pyrazolone derivatives, revealing their cytotoxic and antiproliferative effects on various human cancer cell lines. These compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.

For instance, a series of 1,3-diarylpyrazolone derivatives demonstrated high antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522), with one compound exhibiting an IC₅₀ value of 1.1 µM against A549 cells while being significantly less cytotoxic to non-cancerous cells. Other studies have reported on pyrazoline hybrids that display potent cytotoxicity against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. The mechanism of action for some of these compounds involves the inhibition of key proteins in cell proliferation, such as receptor tyrosine kinases and cyclin-dependent kinases.

Table 3: In Vitro Antiproliferative Activity of Selected Pyrazolone Derivatives
Compound TypeCancer Cell LineActivity MeasurementResult (IC₅₀)Reference(s)
1,3-Diarylpyrazolone (P7)A549 (Lung)IC₅₀1.1 µM
1,3-Diarylpyrazolone (P7)NCI-H522 (Lung)IC₅₀1.9 µM
Thiazoline-Pyrazoline HybridMCF-7 (Breast)IC₅₀6.52 µM
Thiazoline-Pyrazoline HybridHepG2 (Liver)IC₅₀6.71 µM
Thiazoline-Pyrazoline HybridHCT116 (Colon)IC₅₀6.19 µM
Quinoline-Pyrazoline HybridJurkat E6.1 (Leukemia)IC₅₀3.17 µM
Pyrazole-linked PyrazolineHeLa (Cervical)IC₅₀23.6 µM
Pyrazolo[4,3-c]pyridine derivativeMCF-7 (Breast)IC₅₀1.937 µg/mL
Pyrazole benzamide (B126) derivativeHCT-116 (Colon)IC₅₀7.74 µg/mL

Evaluation of Half Maximal Inhibitory Concentration (IC50) in various cancer cell lines

There is no available data from in vitro studies detailing the half-maximal inhibitory concentration (IC50) of this compound in any cancer cell lines.

Exploration of Molecular Pathways Underlying Antiproliferative Activity (e.g., NF-κB/TNF-α/ROS pathway)

There is no available research exploring the molecular pathways, such as the NF-κB/TNF-α/ROS pathway, that might underlie any potential antiproliferative activity of this compound.

Neuroprotective Activity Mechanisms (In Vitro)

There are no in vitro studies available that investigate the potential neuroprotective activity or the underlying mechanisms of this compound.

Non Pharmacological Applications and Contributions to Material Science

Applications as Ligands in Asymmetric Catalysis

Pyrazolone (B3327878) derivatives have been extensively utilized as powerful synthons in the field of asymmetric catalysis. researchgate.netrsc.org Their utility stems from the multiple reactive sites within the molecule, which allow for diverse derivatizations. researchgate.net In many asymmetric syntheses, 4-substituted pyrazolones serve as excellent nucleophiles. rwth-aachen.de

These compounds are employed in various organocatalyzed and metal-catalyzed reactions to construct chiral pyrazoles and pyrazolones, which are valuable in pharmaceutical and coordination chemistry. researchgate.netrsc.org Key asymmetric transformations include Michael additions, allylic alkylations, and Mannich reactions. rwth-aachen.deresearchgate.net For instance, the palladium-catalyzed asymmetric allylic alkylation of pyrazol-5-ones with allylic alcohols has been successfully achieved using a combination of a palladium complex and a chiral phosphoramidite (B1245037) ligand. rwth-aachen.de Similarly, cinchona alkaloid-derived catalysts have been used for the asymmetric α-hydroxylation and amination of 4-substituted pyrazolones, yielding products with quaternary stereocenters in high yields and excellent enantioselectivities. researchgate.net These reactions highlight the role of the pyrazolone moiety as a crucial building block in creating complex, enantiomerically pure molecules. researchgate.netrsc.org

Use in Analytical Chemistry and Sensor Development

The pyrazolone framework is integral to the development of advanced analytical methods and chemical sensors due to its chelating and reactive properties.

Labels for Chromatographic Analysis of Carbohydrates

Derivatives of pyrazolone, most notably 1-phenyl-3-methyl-5-pyrazolone (PMP), are widely used as labeling reagents for the sensitive detection of carbohydrates. nih.govjfda-online.com Since carbohydrates lack significant chromophores, their detection by UV-Vis spectroscopy is challenging. clemson.educlemson.edu Derivatization with PMP attaches a UV-active group to reducing sugars, allowing for their analysis by high-performance liquid chromatography (HPLC) with UV or diode array detectors (DAD). clemson.educlemson.edu

The reaction proceeds under mild conditions, where PMP condenses with the reducing end of a carbohydrate without requiring an acid catalyst, which prevents unwanted desialylation or isomerization. jfda-online.com This derivatization has been successfully applied to the analysis of monosaccharides and oligosaccharides in various samples, including foods and traditional medicines. nih.govtandfonline.com Newer labeling reagents based on the pyrazolone structure, such as 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP), have also been developed to offer even higher sensitivity for both UV and electrospray ionization mass spectrometry (ESI-MS) detection. tandfonline.com

Spectral Analysis for Microgram Estimation of Metal Ions

Pyrazolone derivatives serve as effective chemosensors for the detection and quantification of various metal ions. nih.gov The nitrogen and oxygen donor atoms within the pyrazolone ring structure make them excellent chelating ligands for a wide range of metals, including Cu²⁺, Fe³⁺, Zn²⁺, and Cd²⁺. nih.govuns.ac.idresearchgate.net

The complexation of a metal ion with a pyrazolone-based sensor can induce a change in its photophysical properties, leading to a colorimetric or fluorescent response. nih.govchemrxiv.org For example, some pyrazoline-based sensors exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions like Fe³⁺ or Cu²⁺. chemrxiv.orgtandfonline.com This change is often due to mechanisms such as intramolecular charge transfer (ICT) or chelation-enhanced quenching (CHEQ). tandfonline.com This sensing capability allows for the selective and sensitive determination of trace amounts of metal ions in various samples. uns.ac.id

Photochromic and Fluorescence Properties for Advanced Materials

Pyrazolone derivatives are noted for their interesting photophysical properties, including photochromism and fluorescence, making them candidates for advanced materials like optical switches and data storage devices. rsc.orgresearchgate.net Photochromism in these compounds involves a reversible transformation between two isomers with different absorption spectra upon exposure to light. wikipedia.org

For many pyrazolone derivatives, this phenomenon is attributed to a tautomeric conversion between the enol and keto forms, which can be triggered by UV light irradiation and reversed by visible light or heat. researchgate.netrsc.org This reversible isomerization can also be coupled with changes in fluorescence, leading to fluorescent switching properties where the material's emission can be turned "on" and "off". researchgate.netnih.gov Researchers have synthesized various pyrazolone-based compounds, such as 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide, that exhibit good fatigue resistance and a distinct fluorescence on/off ratio. nih.gov Novel fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde have also been synthesized, displaying emission in the green region of the visible spectrum. researchgate.netktu.edu These properties are being explored for applications in photoactive devices and smart materials. rsc.org

Corrosion Inhibition Studies

Derivatives of pyrazole (B372694) and pyrazolone have been extensively investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl) and sulphuric acid (H₂SO₄). nih.govnih.govresearchgate.net These compounds function by adsorbing onto the metal surface, creating a protective barrier that limits the access of corrosive species. nih.gov

The inhibition mechanism involves the interaction between the lone pair electrons of nitrogen and oxygen atoms in the pyrazole ring and the vacant d-orbitals of iron atoms on the steel surface. researchgate.net Studies have shown that these inhibitors often act as mixed-type inhibitors, meaning they reduce both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.govacs.org The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface, which can involve both physical and chemical adsorption processes. nih.govacs.org The efficiency of inhibition increases with the concentration of the pyrazolone derivative. nih.govnih.gov

Table 1: Corrosion Inhibition Efficiency of Pyrazole Derivatives on Carbon Steel

Inhibitor Concentration (M) Corrosion Rate (mm/year) Inhibition Efficiency (%) Source
**L4*** 1x10⁻⁶ 1.01 48.0 nih.govacs.org
1x10⁻⁵ 0.61 68.7 nih.govacs.org
1x10⁻⁴ 0.31 84.1 nih.govacs.org
1x10⁻³ 0.19 90.1 nih.govacs.org
L6 1x10⁻⁶ 0.94 51.8 nih.govacs.org
1x10⁻⁵ 0.52 73.3 nih.govacs.org
1x10⁻⁴ 0.25 87.2 nih.govacs.org
1x10⁻³ 0.16 91.8 nih.govacs.org
**MPAPB*** 1x10⁻⁵ - 60.1 acs.org
5x10⁻⁵ - 72.4 acs.org
1x10⁻⁴ - 82.5 acs.org
1x10⁻³ - 90.2 acs.org

L4: N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline L6: ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate MPAPB: N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate

Investigations into Liquid Crystalline Properties

The rigid, planar structure of the pyrazole ring makes it a suitable core for designing thermotropic liquid crystalline compounds. tandfonline.comsemanticscholar.org By attaching appropriate mesogenic units, such as Schiff bases or chalcones, to the pyrazolone scaffold, researchers have synthesized novel materials exhibiting various liquid crystal phases (mesophases). tandfonline.comresearchgate.net

Table 2: Liquid Crystalline Properties of 5-methyl-2,4-dihydro-3H-pyrazol-3-one Derivatives

Compound ID Phase Transition Behavior Source
[IV]a Smectic A (on heating), Nematic (on cooling) Enantiotropic semanticscholar.orgresearchgate.net
[V]a Nematic (on cooling) Monotropic semanticscholar.orgresearchgate.net
[V]c Smectic A and Nematic (on cooling) Monotropic semanticscholar.orgresearchgate.net
[VI]b Nematic (on cooling) Monotropic semanticscholar.orgresearchgate.net
[IV]b, [V]b,d, [VI]a,c,d No mesomorphic properties observed Non-mesomorphic semanticscholar.orgresearchgate.net

Applications in Dye Chemistry (e.g., Azo-Colorants)

The compound 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one and its derivatives are pivotal intermediates in the synthesis of a significant class of colorants known as azo dyes. orientjchem.org These pyrazolone-based dyes are valued for their bright hues and good fastness properties, finding extensive application in coloring a wide array of materials, including textiles, plastics, and leather. researchgate.netmodernscientificpress.com The pyrazolone moiety acts as a versatile coupling component, which, when reacted with a diazonium salt, forms the characteristic azo chromophore (-N=N-) responsible for the dye's color. unb.canih.gov

The synthesis of pyrazolone azo dyes is a well-established process involving two primary steps: diazotization and azo coupling. unb.cauomustansiriyah.edu.iq Initially, a primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). rsc.orgcuhk.edu.hk The resulting diazonium salt is an electrophilic species that is then reacted with the this compound (or a derivative thereof), which serves as the nucleophilic coupling component. rsc.orgnih.gov The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the active methylene (B1212753) group at the C4 position of the pyrazolone ring, leading to the formation of the azo dye. nih.gov

The structural versatility of both the diazonium salt and the pyrazolone component allows for the creation of a vast library of dyes with a wide spectrum of colors, primarily in the yellow to red range. unb.ca For instance, different substituents on the aromatic ring of the diazonium salt can significantly influence the final color and properties of the dye. researchgate.net Pyrazolone azo dyes are particularly important as disperse dyes for synthetic fibers like polyester, nylon, and acetate, owing to their brilliance and high fastness properties. researchgate.netamoghchemicals.in Research has shown that these dyes exhibit good to excellent fastness to washing, perspiration, and sublimation. modernscientificpress.com

Detailed research has explored the synthesis and application of various novel pyrazolone azo dyes. Studies have focused on creating dyes with enhanced properties, such as improved light fastness and thermal stability, by incorporating different chemical groups, like fluorosulfonyl moieties. researchgate.net The resulting dyes are characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, to confirm their chemical structures and evaluate their spectral properties. nih.govresearchgate.net The existence of azo-hydrazone tautomerism is a known characteristic of these dyes, which can influence their color and stability. researchgate.net

The table below summarizes examples of pyrazolone-based azo dyes and pigments, highlighting their commercial importance and applications.

Pigment Name / C.I. NameCoupling Component TypeApplication / PropertiesReference
Pigment Orange 13 (PO13)PyrazoloneUsed in printing inks due to excellent solvent fastness. First introduced in 1910. modernscientificpress.com
Pigment Orange 34 (PO34)PyrazoloneCommercially important pyrazolone pigment with good light fastness. modernscientificpress.com
Pigment Red 37 (PR37)PyrazoloneA commercially significant red pigment based on the pyrazolone structure. modernscientificpress.com
Pigment Red 38 (PR38)PyrazoloneWidely used pyrazolone pigment with good fastness properties. modernscientificpress.com
Pigment Red 41 (PR41)PyrazoloneAnother example of a commercially important red pyrazolone pigment. modernscientificpress.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-hydroxy-1,2-dihydro-3H-pyrazol-3-one derivatives, and how are reaction conditions optimized?

  • Methodology : Derivatives are typically synthesized via condensation reactions of pyrazolone precursors with aldehydes or ketones under acidic or basic conditions. For example, 4-aminoantipyrine reacts with aromatic aldehydes in methanol under acetic acid catalysis to form Schiff base derivatives . Optimization involves solvent selection (e.g., absolute methanol for solubility), temperature control (room temperature to reflux), and stoichiometric ratios (1:1 aldehyde-to-pyrazolone). Reaction progress is monitored via TLC or NMR. Purification is achieved through recrystallization or column chromatography .

Q. How is single-crystal X-ray diffraction (XRD) applied to confirm the structure of pyrazol-3-one derivatives?

  • Methodology : Crystals are grown via slow evaporation of solvent (e.g., ethanol or DCM). Data collection uses a diffractometer (e.g., Bruker APEX-II CCD) with Mo-Kα radiation. Structures are solved using direct methods (SHELXS) and refined with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps. Validation tools like PLATON ensure structural integrity .

Q. What spectroscopic techniques are essential for characterizing pyrazol-3-one derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 160–180 ppm) .
  • IR : Identifies functional groups (C=O stretches at ~1665 cm⁻¹, C=N at ~1580 cm⁻¹) .
  • UV-Vis : Assesses electronic transitions (π→π* or n→π* in conjugated systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental (XRD) and computational (DFT) bond parameters in pyrazol-3-one derivatives?

  • Methodology :

Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries (using Gaussian 09/B3LYP/6-31G(d)).

Analyze discrepancies (e.g., >0.02 Å for bonds) via statistical tools like RMSD.

Adjust computational parameters (e.g., solvent effects, dispersion corrections) or validate force fields .

Q. What strategies are effective in designing pyrazol-3-one analogs for antiviral activity studies?

  • Methodology :

Synthesize analogs with substituents altering electronic/steric profiles (e.g., halogenation, methoxy groups) .

Perform molecular docking (AutoDock Vina) against viral targets (e.g., protease active sites).

Validate via in vitro assays (e.g., plaque reduction neutralization tests) .

Q. How should crystallographic disorder in pyrazol-3-one structures be addressed during refinement?

  • Methodology :

Identify disordered regions via residual electron density maps.

Model partial occupancies using SHELXL’s PART instruction.

Apply restraints (SIMU, DELU) to stabilize anisotropic displacement parameters .

Q. What DFT methodologies are optimal for studying pyrazol-3-one electronic properties?

  • Methodology :

  • Functional : Hybrid functionals (e.g., B3LYP) for accurate thermochemistry .
  • Basis Set : 6-311++G(d,p) for polarization/diffusion effects.
  • Solvent Model : PCM for simulating methanol/water environments .

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